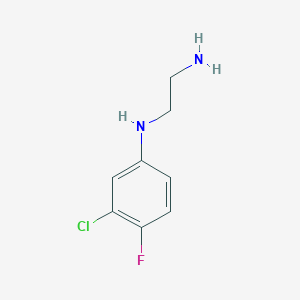

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine

Description

N1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 3-chloro-4-fluorophenyl group attached to the N1 position. The compound’s backbone consists of a diamine chain (NH₂-CH₂-CH₂-NH-) with the aryl group introducing halogen substituents that influence electronic and steric characteristics. Such halogenated aromatic diamines are often synthesized via nucleophilic substitution reactions between halogenated aryl precursors and ethylenediamine, as seen in analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine .

The 3-chloro-4-fluoro substitution pattern on the phenyl ring distinguishes this compound from isomers such as N1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine, where halogen positions alter dipole moments and molecular interactions .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,12H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKQVNLWVZEVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCN)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-4-fluoroaniline with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Primary, secondary, or tertiary amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N1-(2-Chloro-4-Fluorophenyl)Ethane-1,2-Diamine

- Structure : 2-chloro and 4-fluoro substituents on the phenyl ring.

- Properties: Positional isomerism leads to distinct electronic effects.

N1-(3-Chloro-4-Fluorophenyl)Ethane-1,2-Diamine

- Structure : 3-chloro and 4-fluoro substituents create a meta-para halogenation pattern.

- The para-fluoro group contributes to lipophilicity, aiding membrane permeability.

Mono-Substituted Derivatives: Halogen Variants

N1-(4-Fluorophenyl)Ethane-1,2-Diamine

- Structure : Single 4-fluoro substituent.

- Properties : Reduced electron-withdrawing effects compared to dihalogenated analogs, leading to higher amine basicity. Lower molecular weight may improve solubility.

- Applications : Simpler analogs are used in coordination chemistry and as ligands in metal complexes .

N1-(4-Chlorophenyl)Ethane-1,2-Diamine

- Structure : Single 4-chloro substituent.

- Properties : Chlorine’s stronger electron-withdrawing effect increases acidity of adjacent protons. Higher lipophilicity compared to fluoro analogs may enhance bioavailability.

- Applications : Chlorinated diamines serve as precursors in heterocyclic synthesis (e.g., benzimidazoles) .

Quinoline-Based Derivatives: Expanded Aromatic Systems

N1-(7-Chloroquinolin-4-yl)Ethane-1,2-Diamine

- Structure: Chlorine at the 7-position of a quinoline ring.

- Synthesis: Reacting 4,7-dichloroquinoline with ethylenediamine .

- Applications : Key intermediate in antimalarial drugs (e.g., hydroxychloroquine) and investigated for antiviral activity against Zika virus (ZIKV) .

N1-(2,8-Bis(trifluoromethyl)quinolin-4-yl)Ethane-1,2-Diamine

- Structure: Trifluoromethyl groups at 2 and 8 positions on quinoline.

- Applications: Demonstrated 75% reduction in ZIKV RNA levels at non-cytotoxic concentrations, comparable to mefloquine .

Complex Aliphatic-Aromatic Derivatives

N'-[(4-Chlorophenyl)-Phenylmethyl]-N-(2-Methylpropyl)Ethane-1,2-Diamine

- Structure : Bulky benzyl and isobutyl substituents.

- Properties : Increased steric bulk may limit biological activity but enhance selectivity in enzyme inhibition or receptor binding.

- Applications : Specialized organic synthesis or targeted drug delivery .

Aliphatic Amine Corrosion Inhibitors

DETA, TETA, PEHA

- Structure : Polyamines with increasing -NH- groups.

- Applications : Effective corrosion inhibitors due to strong adsorption on metal surfaces via lone-pair electrons. DFT studies correlate inhibition efficiency with electron-donating capacity .

Comparative Data Table

Research Findings and Substituent Effects

- Electronic Effects : Chlorine and fluorine substituents reduce electron density on the aromatic ring, stabilizing charge-transfer interactions in biological systems.

- Steric Effects : Positional isomerism (2-Cl vs. 3-Cl) alters steric profiles, influencing binding to enzymatic pockets .

- Biological Activity: Quinoline-based diamines exhibit antimalarial and antiviral activity due to aromatic stacking with heme or viral proteins .

- Corrosion Inhibition : Aliphatic amines outperform aromatic analogs in corrosion inhibition due to flexible adsorption on metal surfaces .

Biological Activity

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine features a phenyl ring substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 188.64 g/mol.

The biological activity of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

- Chelating Properties : The amine groups in the structure allow it to chelate metal ions, which can alter their availability and function in biological systems.

Biological Activities

Research has highlighted several key biological activities associated with N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi.

- Antiviral Potential : Preliminary investigations suggest potential antiviral activity, particularly against RNA viruses. This effect may be linked to its ability to inhibit viral replication mechanisms.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibitory effects on viral replication | |

| Cytotoxic | Induced apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine, it was found to exhibit significant activity against Staphylococcus aureus with an IC50 value of 12 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this compound's structure.

Case Study: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that treatment with N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.